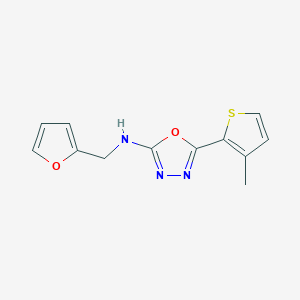
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities. It can be used to study various diseases and their treatment. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. One area of research could be the development of more efficient synthesis methods to improve the yield of the compound. Another area of research could be the study of its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the study of its pharmacokinetics and pharmacodynamics could provide insights into its mechanism of action and its potential side effects.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has shown promising results in scientific research. Its diverse biological activities make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can be achieved through a multistep reaction. The initial step involves the reaction between furan-2-carbaldehyde and 3-methylthiophene-2-carboxylic acid hydrazide to form the intermediate compound. This is followed by a cyclization reaction using phosphorus oxychloride to obtain the final product.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine has been studied for its diverse biological activities. It has shown promising results in anticancer, antifungal, and antimicrobial activities. Studies have also shown its potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-6-18-10(8)11-14-15-12(17-11)13-7-9-3-2-5-16-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZSXJAFQJODIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)
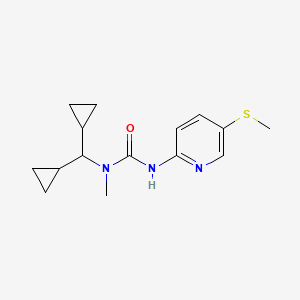
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)
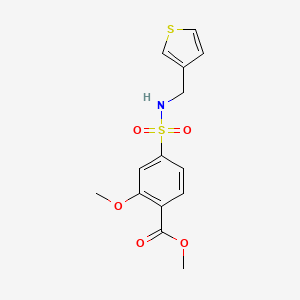
![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)

![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
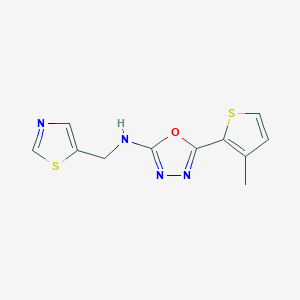
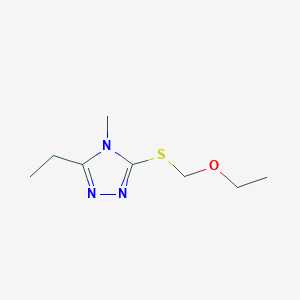
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)